(-)-alpha-Benidipine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

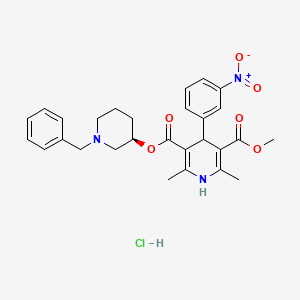

(-)-alpha-Benidipine hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O6 and its molecular weight is 542.0. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antihypertensive Effects

Benidipine is widely recognized for its effectiveness in managing hypertension. It works by blocking L-type voltage-dependent calcium channels (LVDCCs), leading to vasodilation and reduced vascular resistance. This mechanism not only lowers blood pressure but also enhances renal protection when used in combination with angiotensin II receptor blockers (ARBs) .

Clinical Insights:

- A study demonstrated that benidipine significantly improves blood pressure control in patients who do not respond adequately to ARBs alone, suggesting its utility in combination therapies .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of benidipine, particularly in macrophage activity modulation. In vitro studies have shown that benidipine can reduce the production of pro-inflammatory cytokines such as IL-12p40, TNF-α, and IL-6 when macrophages are stimulated with lipopolysaccharides (LPS) .

Key Findings:

- Benidipine administration in the presence of LPS led to a significant reduction in inflammatory markers, indicating its potential as an adjunct therapy for conditions characterized by inflammation associated with hypertension .

Neuroprotective Effects

Benidipine has been investigated for its neuroprotective properties, especially in the context of cerebral ischemia/reperfusion injury. Studies indicate that it can inhibit COX-2 levels and reduce inflammatory cytokine production in brain tissues during ischemic events .

Research Highlights:

- In animal models, benidipine administration post-ischemia resulted in normalized COX-2 levels and enhanced antioxidant capacity, suggesting its role in protecting neuronal tissues from oxidative damage .

Analgesic Applications

Recent studies have explored the analgesic potential of benidipine, particularly when combined with paracetamol. The combination has shown superior efficacy in managing severe pain compared to paracetamol alone .

Experimental Results:

- In a rat model, the combination of benidipine and paracetamol significantly prevented increases in COX-2 and IL-6 levels associated with postoperative pain, highlighting its potential as a pain management strategy .

Antiviral Activity

Benidipine has also demonstrated antiviral properties, particularly against severe fever with thrombocytopenia syndrome virus (SFTSV). Research indicates that it can inhibit viral internalization and RNA synthesis, suggesting a novel application for this compound in viral infections .

Clinical Relevance:

- A retrospective study involving SFTS patients indicated that calcium channel blockers like benidipine could enhance viral clearance and improve clinical outcomes during infections .

Summary Table of Applications

Propiedades

Número CAS |

119065-62-2 |

|---|---|

Fórmula molecular |

C28H32ClN3O6 |

Peso molecular |

542.0 |

Nombre IUPAC |

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26?;/m1./s1 |

Clave InChI |

KILKDKRQBYMKQX-BGOLOXMSSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

SMILES isomérico |

CC1=C(C(C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Key on ui other cas no. |

119065-62-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.